

An In-depth Technical Guide to the Physicochemical Properties of 3,3-Diethylhexane

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **3,3-Diethylhexane**

Cat. No.: **B12640707**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3-Diethylhexane is a branched alkane with the chemical formula C₁₀H₂₂.^{[1][2][3][4][5]} As an isomer of decane, it is a colorless organic liquid. Understanding its physicochemical properties is fundamental for its application in various research and industrial contexts, including its use as a solvent or as a reference compound in analytical chemistry. This guide provides a comprehensive overview of the core physicochemical characteristics of **3,3-Diethylhexane**, detailed experimental protocols for their determination, and logical diagrams to illustrate its classification and experimental workflows.

Physicochemical Properties

The key physicochemical properties of **3,3-Diethylhexane** are summarized in the table below, providing a consolidated view of its fundamental characteristics.

Property	Value	Reference
Molecular Formula	C ₁₀ H ₂₂	[1] [2] [3] [4] [5] [6]
Molecular Weight	142.28 g/mol	[1] [2] [4] [5] [6] [7]
Boiling Point	166 - 167.6 °C at 760 mmHg	[1] [2] [6] [8]
Melting Point	-53.99 °C	[1] [6]
Density	0.734 - 0.757 g/cm ³	[1] [2] [6]
Flash Point	47 °C	[1] [2]
Vapor Pressure	2.22 mmHg at 25 °C	[1] [2]
Refractive Index	1.413 - 1.4235	[1] [2] [6]
Critical Temperature	340 °C	[8]
Critical Pressure	21.2 atm	[8]
Critical Volume	566.37 ml/mol	[8]
LogP (Octanol/Water)	4.003 - 5.70	[1] [7]
Water Solubility (log ₁₀ WS)	-3.77 (Crippen Calculated Property)	[7]
CAS Number	17302-02-2	[1] [2] [4] [5] [6] [8]

Experimental Protocols

The determination of the physicochemical properties of **3,3-Diethylhexane** follows standardized experimental protocols to ensure accuracy and reproducibility. Below are detailed methodologies for key experiments.

Determination of Boiling Point (Distillation Range)

The boiling point of **3,3-Diethylhexane** is determined using a method compliant with the ASTM D1078 standard, which covers the distillation range of volatile organic liquids.[\[1\]](#)[\[2\]](#)[\[6\]](#)[\[8\]](#)

Principle: This method measures the temperature range over which a liquid boils, providing an indication of its purity. The boiling point is the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.[\[9\]](#)

Apparatus:

- Distillation flask
- Condenser
- Receiver (graduated cylinder)
- Calibrated thermometer
- Heating source (heating mantle or oil bath)
- Boiling chips

Procedure:

- A 100 mL sample of **3,3-Diethylhexane** is measured and placed in the distillation flask along with a few boiling chips to ensure smooth boiling.
- The apparatus is assembled with the thermometer bulb positioned correctly to measure the temperature of the vapor.
- The sample is heated, and the temperature is recorded at the point the first drop of condensate falls from the condenser into the receiver (initial boiling point).
- Heating is continued at a regulated rate, and the temperature is monitored as the distillation proceeds.
- The final boiling point is the temperature recorded when the last of the liquid evaporates from the bottom of the flask.
- The barometric pressure is recorded and a correction is applied to the observed boiling point to normalize it to standard pressure (760 mmHg).

Determination of Melting Point

The melting point of **3,3-Diethylhexane** is determined following the principles outlined in OECD Guideline 102.[\[4\]](#)[\[5\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)

Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid state. For a pure substance, this occurs over a very narrow range.

Apparatus:

- Capillary tubes
- Melting point apparatus (e.g., Mel-Temp or Thiele tube)[\[13\]](#)
- Calibrated thermometer

Procedure:

- A small, finely powdered sample of solidified **3,3-Diethylhexane** is packed into a capillary tube.
- The capillary tube is placed in the heating block of the melting point apparatus.
- The sample is heated at a slow, controlled rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.
- The temperature at which the first liquid is observed is recorded as the beginning of the melting range.
- The temperature at which the last solid crystal disappears is recorded as the end of the melting range.

Determination of Density

The density of liquid **3,3-Diethylhexane** is determined based on the methods described in OECD Guideline 109.[\[7\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#)

Principle: Density is the mass per unit volume of a substance. Common methods for liquids include the use of a pycnometer, hydrometer, or an oscillating densitometer.[\[7\]](#)[\[17\]](#)

Apparatus:

- Pycnometer (a glass flask with a specific, accurately known volume)
- Analytical balance
- Thermostatic bath

Procedure (using a pycnometer):

- The empty, clean, and dry pycnometer is weighed accurately.
- The pycnometer is filled with **3,3-Diethylhexane**, ensuring no air bubbles are trapped. The temperature of the liquid is equilibrated to a specific temperature (e.g., 20 °C) using a thermostatic bath.
- The filled pycnometer is weighed.
- The density is calculated by dividing the mass of the liquid (weight of filled pycnometer minus weight of empty pycnometer) by the known volume of the pycnometer.

Determination of Refractive Index

The refractive index of **3,3-Diethylhexane** is measured using a refractometer, following standard optical principles.

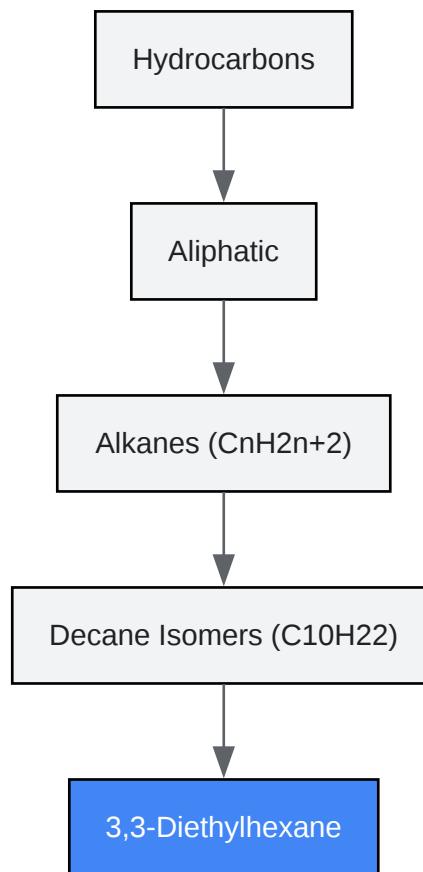
Principle: The refractive index is a dimensionless number that describes how fast light travels through the material. It is determined by measuring the angle at which light is bent, or refracted, when it passes from one medium (e.g., air) into the sample.

Apparatus:

- Abbe refractometer
- Light source (typically a sodium lamp, 589 nm)

- Temperature-controlled water bath

Procedure:

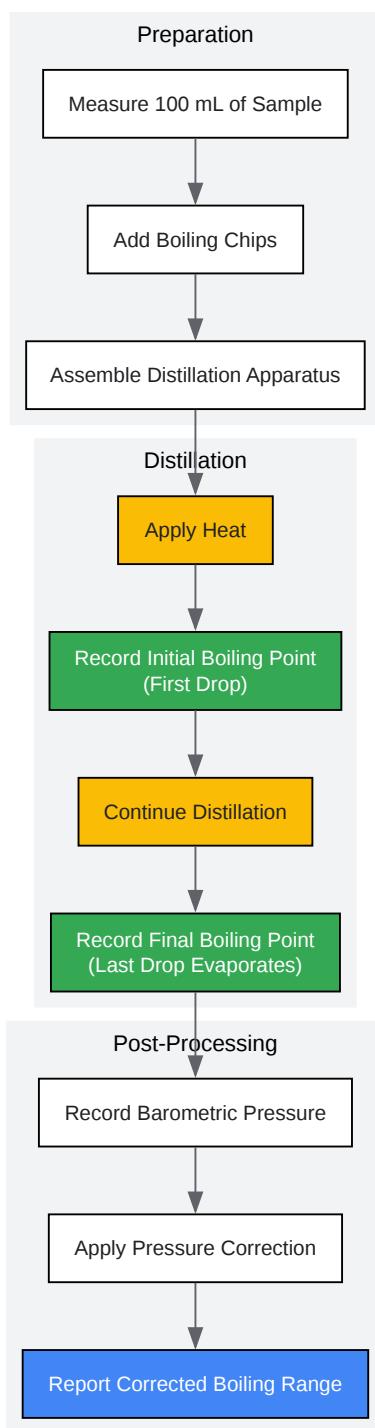

- The refractometer is calibrated using a standard of known refractive index (e.g., distilled water).
- A few drops of **3,3-Diethylhexane** are placed on the prism of the refractometer.
- The prism is closed, and the sample is allowed to reach thermal equilibrium with the instrument, which is maintained at a constant temperature (e.g., 20 °C).
- The light source is switched on, and the controls are adjusted to bring the dividing line between the light and dark fields into sharp focus on the crosshairs of the eyepiece.
- The refractive index is read directly from the instrument's scale.[18]

Visualizations

Logical Relationship Diagram

The following diagram illustrates the classification of **3,3-Diethylhexane** within the broader family of hydrocarbons.

Classification of 3,3-Diethylhexane


[Click to download full resolution via product page](#)

Caption: Hierarchical classification of **3,3-Diethylhexane**.

Experimental Workflow Diagram

This diagram outlines the generalized workflow for the determination of boiling point using the distillation method.

Boiling Point Determination Workflow

[Click to download full resolution via product page](#)

Caption: Workflow for boiling point determination.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. store.astm.org [store.astm.org]
- 2. store.astm.org [store.astm.org]
- 3. oecd.org [oecd.org]
- 4. oecd.org [oecd.org]
- 5. oecd.org [oecd.org]
- 6. store.astm.org [store.astm.org]
- 7. oecd.org [oecd.org]
- 8. store.astm.org [store.astm.org]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. OECD n°102: Melting point/Melting interval - Analytice [analytice.com]
- 11. laboratuar.com [laboratuar.com]
- 12. Physical chemical testing studies | Essem Compliance [essem-compliance.com]
- 13. SSERC | Melting point determination [sserc.org.uk]
- 14. oecd.org [oecd.org]
- 15. oecd.org [oecd.org]
- 16. oecd.org [oecd.org]
- 17. OECD n°109: Density of liquids and solids - Analytice [analytice.com]
- 18. youtube.com [youtube.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physicochemical Properties of 3,3-Diethylhexane]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12640707#physicochemical-properties-of-3-3-diethylhexane>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com